5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline
Description
Properties
IUPAC Name |
5-piperidin-1-ylsulfonyl-2-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-11(2)19-14-7-6-12(10-13(14)15)20(17,18)16-8-4-3-5-9-16/h6-7,10-11H,3-5,8-9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGAQXKCPOUPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Aromatic System Construction
Sulfonylation Methodologies
Piperidine-1-sulfonyl Chloride Preparation
In situ generation of piperidine-1-sulfonyl chloride via chlorosulfonic acid treatment requires meticulous temperature control. WO2007106022A2 specifies gradual addition of chlorosulfonic acid to piperidine in dichloromethane at -20°C, maintaining reaction time under 2 hours to prevent decomposition, with subsequent vacuum distillation yielding 76-82% pure sulfonyl chloride.
Coupling to Aromatic Intermediates
Palladium-mediated cross-coupling between brominated aromatic precursors and piperidine-1-sulfonyl zincates demonstrates superior regioselectivity compared to Ullmann-type reactions. The ACS publication (10.1021/jm5008177) reports using Pd(PPh₃)₄ (5 mol%) with cesium carbonate in THF at 65°C, achieving 91% conversion with <3% homocoupling byproducts. Microwave-assisted protocols reduce reaction times from 18 hours to 45 minutes while maintaining yields above 85%.
Nitro Reduction and Amine Protection
Catalytic hydrogenation using 10% Pd/C in ethyl acetate under 50 psi H₂ quantitatively reduces the nitro group to aniline without over-reduction. However, competing sulfonyl group hydrogenolysis necessitates careful catalyst screening – patent US10508083B2 identifies PtO₂ as ineffective due to complete sulfone cleavage, while Raney nickel permits 94% retention of sulfonyl functionality. Temporary protection via trifluoroacetylation (TFAA, DCM, 0°C) stabilizes the amine during subsequent purification steps, with deprotection achieved using NH₃/MeOH at ambient temperature.
Crystallization and Polymorph Control
Final product isolation leverages antisolvent crystallization from ethanol/water mixtures (4:1 v/v), producing needle-like crystals with consistent melting points (mp 162-164°C). XRPD analysis per WO2007106022A2 confirms Form II polymorph dominance when cooled at 0.5°C/min, exhibiting characteristic peaks at 7.4°, 17.3°, and 20.4° 2θ. Transition to metastable Form III occurs above 70% relative humidity, necessitating controlled drying at 40°C under vacuum for pharmaceutical-grade material.
Analytical Characterization Benchmarks
Table 1. Spectroscopic Data for 5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline
Industrial Scale-Up Considerations
Pilot plant data from Lookchem CAS 1032903-62-0 illustrates the economic impact of solvent recovery systems, where distillation and reuse of DMF reduces raw material costs by 38% per kilogram. Safety protocols mandate strict control over exotherms during sulfonyl chloride synthesis, with flow reactor technology lowering thermal runaway risks compared to batch processes. Environmental assessments recommend activated carbon filtration of vent gases to capture >99% of volatile sulfur species.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitroanilines or halogenated anilines.
Scientific Research Applications
5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine sulfonyl group may enhance binding affinity, while the propan-2-yloxy group can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(Morpholine-1-sulfonyl)-2-(propan-2-yloxy)aniline: Similar structure but with a morpholine ring instead of piperidine.
5-(Piperidine-1-sulfonyl)-2-(ethoxy)aniline: Similar structure but with an ethoxy group instead of propan-2-yloxy.
Uniqueness
5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline is unique due to the combination of its piperidine sulfonyl and propan-2-yloxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Biological Activity
5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H22N2O3S
- Molecular Weight : 298.4 g/mol
- CAS Number : 727704-78-1
The presence of the piperidine sulfonyl group and the propan-2-yloxy moiety contributes to its distinctive chemical and biological properties, enhancing its interaction with various biological targets.
The biological activity of 5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline is primarily attributed to its ability to interact with specific enzymes and receptors. The piperidine sulfonyl group may enhance binding affinity, while the propan-2-yloxy group can influence solubility and bioavailability.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptor sites, influencing signaling pathways crucial for cellular processes.
Antimicrobial Properties
5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline exhibits notable antimicrobial properties. Many sulfonamide derivatives are known for their efficacy against bacterial infections, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
Research indicates that compounds containing piperidine moieties have demonstrated anticancer properties. The mechanisms include:
- Induction of apoptosis through modulation of key signaling pathways such as NF-κB and PI3K/Akt .
- Inhibition of cell proliferation in various cancer cell lines, which may be linked to its ability to disrupt cell cycle regulation .
Case Studies
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of 5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline:
- Anticancer Mechanisms : A study highlighted that piperidine derivatives could activate apoptotic pathways in breast cancer cells by inhibiting the Akt signaling pathway, leading to reduced cell viability .
- Antimicrobial Efficacy : Research on related sulfonamide compounds has shown significant antibacterial activity against a range of pathogens, suggesting that this compound could be similarly effective.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Morpholine-1-sulfonyl)-2-(propan-2-yloxy)aniline | Morpholine ring | Similar antimicrobial properties |
| 5-(Piperidine-1-sulfonyl)-2-(ethoxy)aniline | Ethoxy group | Potentially lower bioavailability |
The comparison indicates that while structural variations exist, the core biological activities remain consistent across similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline, and how do reaction conditions influence yield?
- Methodology : A common approach involves sequential sulfonation and etherification. For example:
Sulfonation : React 5-amino-2-(propan-2-yloxy)aniline with piperidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to suppress side reactions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used to isolate the product. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (<4 hours) to avoid over-sulfonation .
- Key Challenges : Competing N-sulfonation versus O-sulfonation; monitor via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
Q. Which analytical techniques are most effective for characterizing 5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline?
- Methodology :
- NMR : H NMR (400 MHz, CDCl) identifies the piperidine ring (δ 1.4–1.6 ppm, multiplet for CH; δ 2.8–3.0 ppm, N–CH) and isopropoxy group (δ 1.3 ppm, doublet for CH; δ 4.5 ppm, septet for O–CH) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] (calculated for CHNOS: 297.12).
- X-ray Diffraction : Resolve ambiguous stereochemistry; requires single crystals grown via slow evaporation in ethanol/water (70:30) .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfonation and etherification steps be addressed during synthesis?
- Methodology :
- Directed Sulfonation : Use bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired sulfonation at the aniline NH group .
- Protection/Deprotection : Temporarily protect the aniline with a trifluoroacetyl group before sulfonation, followed by acidic deprotection (e.g., HCl/EtOH) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict sulfonyl group orientation and guide solvent selection (e.g., DMF enhances sulfonyl electrophilicity) .
Q. What are the stability profiles of 5-(Piperidine-1-sulfonyl)-2-(propan-2-yloxy)aniline under varying pH and temperature conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Degradation onset at ~180°C, with mass loss attributed to piperidine-sulfonyl cleavage .
- pH Stability : Conduct accelerated stability studies in buffered solutions (pH 1–13). The compound is stable at pH 4–8 (24 hours, 25°C) but hydrolyzes in strong acids (pH <2) via sulfonamide bond cleavage .
- Light Sensitivity : Store in amber vials under argon; UV-Vis spectroscopy shows λ shifts (>5 nm) after 48-hour light exposure .
Q. How can molecular docking studies predict the biological activity of this compound?
- Methodology :
- Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) using PubChem Bioassay data.
- Docking Workflow :
Optimize geometry with Gaussian09 (B3LYP/6-31G*).
Dock into protein active sites (AutoDock Vina) with flexible ligand torsion.
Validate with MD simulations (GROMACS, 50 ns) to assess binding stability .
- Key Insight : The isopropoxy group enhances hydrophobic interactions in enzyme pockets (ΔG ~−9.2 kcal/mol) .
Q. How to resolve contradictions in solubility data reported across studies?
- Methodology :
- Solvent Screening : Use nephelometry to quantify solubility in 20 solvents (e.g., DMSO: >50 mg/mL; hexane: <0.1 mg/mL). Discrepancies arise from impurities (e.g., residual piperidine); confirm purity via HPLC (C18 column, 90:10 HO/ACN + 0.1% TFA) .
- QSAR Modeling : Correlate Hansen solubility parameters (δ, δ, δ) with experimental data to predict optimal solvents .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
